molecular formula C13H12N2O5S B2690667 Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 330190-71-1

Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2690667
CAS No.: 330190-71-1
M. Wt: 308.31
InChI Key: UOSQXXIPTFSABV-UHFFFAOYSA-N
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Description

“Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also contains a nitrobenzamido group and a carboxylate ester group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiophene ring, nitrobenzamido group, and carboxylate ester group would all contribute to the overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like nitration, reduction, and esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the thiophene ring, the nitrobenzamido group, and the carboxylate ester group .

Scientific Research Applications

Antitumor Activity and Isotopic Labeling

Research has highlighted the potential antitumor properties of nitrothiophenecarboxamides, compounds related to Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate. Shinkwin and Threadgill (1996) demonstrated an efficient method for the isotopic labeling of nitrothiophenecarboxamides, which could be utilized in the development of antitumor agents. This process involves the reaction of cyanothiophene with potassium nitrate, leading to high-yield production of nitrothiophene-carboxamides, including isotopically labeled versions using [15 N]-nitrate. This approach could be instrumental in the creation of labeled compounds for cancer research and treatment (Shinkwin & Threadgill, 1996).

Synthesis of Nitrothiophene Derivatives

Barker et al. (2001) focused on the nitration of methyl-3-hydroxythiophene-2-carboxylate, which is structurally similar to this compound, leading to the production of nitrothiophene derivatives. Their research corrected previous structural misassignments and demonstrated a pathway for synthesizing thieno[3,4-b][1,4]oxazine ring systems from derivatives of the 4-nitro isomer. This study contributes to the broader understanding of nitrothiophene chemistry and its potential applications in creating novel chemical entities (Barker et al., 2001).

Development of Novel Chemical Entities

Fluorescent Chemical Sensors

In the realm of fluorescent chemical sensors, derivatives of nitrothiophene have been utilized to create responsive materials for detecting chemical transformations. Nishida et al. (2005) demonstrated the synthesis of bi-functional methyl 5-nitro-1,3-benzodioxole-4-carboxylates, serving as artificial β-amino acid homologues. These compounds, upon undergoing specific chemical reactions, exhibited fluorescent properties. This research opens avenues for the development of novel fluorescent sensors based on the chemical reactivity of nitrothiophene derivatives (Nishida et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. It could potentially act as a reactant in a chemical reaction, or it could have biological activity depending on its structure .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its chemical reactivity, potential biological activity, or its physical and chemical properties .

Properties

IUPAC Name

methyl 4-[(2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-13(17)11-9(6-7-21-11)14-12(16)8-4-2-3-5-10(8)15(18)19/h2-5H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSQXXIPTFSABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329608
Record name methyl 4-[(2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816439
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330190-71-1
Record name methyl 4-[(2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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